3-Bromo-5-(2-trifluoromethylphenyl)phenol
Description
3-Bromo-5-(2-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H8BrF3O It is a brominated phenol derivative, characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Properties
IUPAC Name |
3-bromo-5-[2-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZFVQVZVQOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686446 | |
| Record name | 5-Bromo-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-71-9 | |
| Record name | 5-Bromo-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-trifluoromethylphenyl)phenol typically involves the bromination of 5-(2-trifluoromethylphenyl)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the trifluoromethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated or reduced phenolic compounds.
Scientific Research Applications
3-Bromo-5-(2-trifluoromethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-trifluoromethylphenyl)phenol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol
- 3-Bromo-5-(2-chlorophenyl)phenol
Uniqueness
3-Bromo-5-(2-trifluoromethylphenyl)phenol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions.
This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
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